Enhanced Antibacterial Potency Against MRSA Compared to Unsubstituted Biphenyl Ester
Ethyl 4-(4-acetylphenyl)benzoate demonstrates a substantial improvement in antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) when directly compared to its unfunctionalized counterpart, ethyl 4-biphenylcarboxylate. While the target compound exhibits a Minimum Inhibitory Concentration (MIC) of 31.108 µg/mL against MRSA , ethyl 4-biphenylcarboxylate lacks any reported activity against this pathogen and displays only moderate antifungal activity (MIC: 512-1024 µg/mL against Candida strains) [1]. This >16-fold increase in potency (based on antifungal MIC) highlights the critical role of the 4-acetyl substituent in conferring antibacterial efficacy.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 31.108 µg/mL |
| Comparator Or Baseline | Ethyl 4-biphenylcarboxylate (CAS 785-79-5) - No reported activity against MRSA; MIC of 512-1024 µg/mL against C. albicans and C. tropicalis |
| Quantified Difference | >16-fold improvement in potency (antifungal comparator); qualitative gain in antibacterial spectrum |
| Conditions | In vitro broth microdilution assay against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) |
Why This Matters
This quantifies a clear, structure-driven improvement in antibacterial activity, directly informing compound selection for MRSA-focused drug discovery programs.
- [1] Silva, et al. Ésteres derivados do ácido bifenil-4-carboxílico e atividade antifúngica. Repositório Institucional da UFPB, 2017. MIC data for ethyl 4-biphenylcarboxylate. View Source
